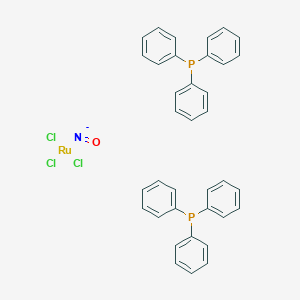

Trichloronitrosylbis(triphenylphosphine)ruthenium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

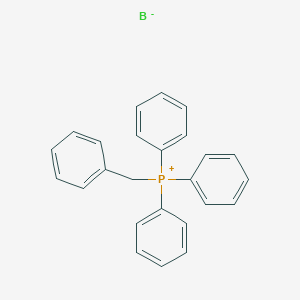

Trichloronitrosylbis(triphenylphosphine)ruthenium was first synthesized in the 1960s by J. Chatt and R. D. Pepinsky. It is a red-orange crystalline solid that is soluble in common organic solvents. This compound has a square planar geometry and contains a nitrosyl ligand, which is responsible for its unique properties.

Mecanismo De Acción

The mechanism of action of trichloronitrosylbis(triphenylphosphine)ruthenium is complex and varies depending on the specific application. In catalysis, this compound acts as a Lewis acid, coordinating with the substrate to facilitate the reaction. In electrochemistry, trichloronitrosylbis(triphenylphosphine)ruthenium undergoes reversible oxidation and reduction reactions, allowing it to act as an electron transfer mediator. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis and inducing oxidative stress.

Efectos Bioquímicos Y Fisiológicos

Trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trichloronitrosylbis(triphenylphosphine)ruthenium has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized from commercially available reagents. In addition, its unique properties make it a versatile compound for use in a variety of applications. However, trichloronitrosylbis(triphenylphosphine)ruthenium is also toxic and must be handled with care. Its potential medicinal properties have not been extensively studied in vivo, and further research is needed to fully understand its potential as a therapeutic agent.

Direcciones Futuras

There are several potential future directions for the study of trichloronitrosylbis(triphenylphosphine)ruthenium. One area of interest is the development of new catalytic applications for this compound. In addition, further research is needed to fully understand its potential medicinal properties, including its ability to inhibit cancer cell growth and its antioxidant properties. Finally, the development of new synthetic methods for trichloronitrosylbis(triphenylphosphine)ruthenium could lead to more efficient and cost-effective production of this compound.

Métodos De Síntesis

Trichloronitrosylbis(triphenylphosphine)ruthenium can be synthesized by reacting ruthenium trichloride with sodium nitrite and triphenylphosphine in the presence of a reducing agent such as zinc dust. The reaction proceeds via the formation of an intermediate ruthenium nitrosyl complex, which is then converted to the final product by the addition of triphenylphosphine.

Aplicaciones Científicas De Investigación

Trichloronitrosylbis(triphenylphosphine)ruthenium has been extensively studied in scientific research applications. It has been used as a catalyst in various organic transformations, including hydrogenation, dehydrogenation, and isomerization reactions. This compound has also been used in electrochemical studies, where it has been shown to exhibit unique redox properties. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been investigated for its potential medicinal properties, including its ability to inhibit the growth of cancer cells.

Propiedades

Número CAS |

15349-78-7 |

|---|---|

Nombre del producto |

Trichloronitrosylbis(triphenylphosphine)ruthenium |

Fórmula molecular |

C36H30Cl3NOP2Ru- |

Peso molecular |

762 g/mol |

Nombre IUPAC |

azanylidyneoxidanium;ruthenium(2+);triphenylphosphane;trichloride |

InChI |

InChI=1S/2C18H15P.3ClH.NO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;1-2;/h2*1-15H;3*1H;;/q;;;;;+1;+2/p-3 |

Clave InChI |

KMULZBPDTDZSLV-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |

SMILES canónico |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |

Otros números CAS |

15349-78-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.